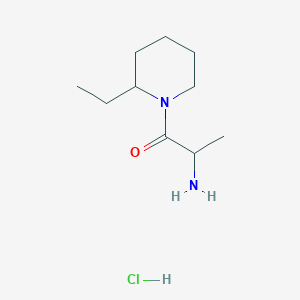

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(2-ethylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-9-6-4-5-7-12(9)10(13)8(2)11;/h8-9H,3-7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLMTSVHJKQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method via Mannich Reaction (Most Widely Adopted)

Principle:

This method involves a Mannich reaction between a suitable ketone (e.g., propanone derivative), formaldehyde (or formaldehyde equivalents), and a piperidine derivative to construct the amino-propanone backbone.

- Step 1: Condensation of a ketone (such as 4-methylpropiophenone or its derivatives) with formaldehyde or 1,3-dioxolane in the presence of an acid catalyst, forming a β-amino ketone intermediate.

- Step 2: Nucleophilic substitution with a substituted piperidine (e.g., 2-ethyl-1-piperidine) to introduce the piperidinyl group.

- Step 3: Reduction of the intermediate to the amino ketone, often employing catalytic hydrogenation or metal hydrides.

- Step 4: Salt formation with hydrochloric acid to produce the hydrochloride salt.

- A patent describes reacting 4-methylpropiophenone with piperidine hydrochloride and 1,3-dioxolane in the presence of an acid catalyst, leading directly to the hydrochloride salt of the target compound. The process yields high purity and efficiency, with yields exceeding 80% (see patent CA2507691C).

Reductive Amination Approach

Principle:

This method involves the reductive amination of a suitable aldehyde or ketone with a piperidine derivative.

- Step 1: Formation of an imine or iminium intermediate between the ketone and the piperidine derivative.

- Step 2: Reduction using catalytic hydrogenation or hydride reagents to afford the amino-propanone compound.

- Step 3: Purification and salt formation.

- Studies have demonstrated that using formaldehyde equivalents (such as 1,3-dioxolane) in the presence of acid catalysts can streamline the process, reducing steps and improving yields.

Multi-step Synthesis from Aromatic Precursors

Principle:

Starting from substituted aromatic compounds, such as methylated phenyl compounds, followed by side-chain modifications to introduce the piperidinyl and amino functionalities.

- Friedel-Crafts acylation to introduce the carbonyl group.

- Conversion to the amino-propanone via oxidation or reduction.

- Cyclization to form the piperidine ring.

- Final salt formation.

- This approach is less favored due to complexity and lower yields, but it is documented in older literature.

Specific Reaction Conditions and Catalysts

| Step | Reagents | Catalysts/Conditions | Notes |

|---|---|---|---|

| Mannich reaction | 4-methylpropiophenone + formaldehyde/dioxolane + piperidine derivative | Acid catalysts (e.g., hydrochloric acid), elevated temperatures | Mild to moderate temperatures, often -20°C to 50°C |

| Reduction | Catalytic hydrogenation | Pd/C, Pt/C, or Raney Ni | Mild conditions, high selectivity |

| Salt formation | Hydrochloric acid | Aqueous or gaseous HCl | Precipitation of hydrochloride salt |

Data Tables Summarizing Preparation Parameters

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Mannich-type | 4-methylpropiophenone | Formaldehyde/dioxolane + piperidine | Acid catalyst (HCl) | Dioxolane, ethanol | -20°C to 50°C | 80-90 | High purity, scalable |

| Reductive amination | Corresponding aldehyde | Piperidine derivative + reducing agent | Pd/C | Methanol, ethanol | 0°C to 25°C | 75-85 | Efficient for large scale |

| Aromatic precursor | Methylated phenyl | Acylation, cyclization | Lewis acids | Toluene, dichloromethane | 0°C to 60°C | Variable | Less common |

Research Findings and Innovations

- Recent patents highlight the use of 1,3-dioxolane as a formaldehyde surrogate, enabling safer and more efficient synthesis.

- The reaction conditions are optimized to maximize yield and minimize impurities, with mild temperatures and low-pressure hydrogenation preferred.

- The final salt formation is achieved by adding ethyl acetate and tert-butyl methyl ether, facilitating precipitation of high-purity hydrochloride salts.

Notes and Considerations

- Raw Material Availability: The starting ketones and piperidine derivatives are commercially accessible, facilitating scale-up.

- Impurity Profile: The methods allow for control over impurities such as positional isomers, with analytical techniques like HPLC ensuring purity above 98%.

- Environmental and Safety Aspects: Use of formaldehyde equivalents like 1,3-dioxolane reduces toxicity risks associated with formaldehyde gas.

Chemical Reactions Analysis

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a fundamental building block in organic synthesis, allowing chemists to construct more complex structures.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.

Biology

- Biological Activity Studies : Research is ongoing to explore its biological activities, including interactions with enzymes and cellular processes.

- Potential Therapeutic Applications : Investigations into its use for developing drugs targeting various diseases are being conducted.

Medicine

- Drug Development : The compound is evaluated for its potential in pharmaceuticals, particularly in the treatment of neurological disorders due to its structural similarities to known psychoactive substances.

Industry

- Production of Specialty Chemicals : It is used in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing processes.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound may be limited, related research indicates potential applications in:

- Neuroscience : Studies have shown that derivatives similar to this compound may exhibit neuroprotective effects.

- Pharmacology : Ongoing trials are examining its efficacy as a treatment for conditions like depression and anxiety due to its structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Pharmacological and Physicochemical Comparisons

- Receptor Binding: Piperidinyl Derivatives: The 2-ethyl group in the target compound may enhance binding to σ-1 or serotonin receptors compared to non-ethylated analogs (e.g., CAS 1097653-04-7) .

- Lipophilicity: The butanone derivative (CAS 1236266-36-6) has a higher logP than the target compound, suggesting better blood-brain barrier penetration . Chlorophenyl and bromophenyl analogs (CAS 474709-89-2, 87124-01-4) show increased lipophilicity compared to piperidinyl derivatives .

Toxicity :

Synthesis and Purity :

- Most analogs are synthesized via Boc-protection/deprotection (e.g., ) or multi-step alkylation. Purity exceeds 95% (HPLC) for research-grade materials .

Biological Activity

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula , characterized by an amino group, a piperidinyl group, and a propanone moiety. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may influence cellular signaling pathways by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are necessary to elucidate these precise mechanisms.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.

2. Anticonvulsant Potential

Research has demonstrated that certain piperidine derivatives possess anticonvulsant properties. For example, compounds structurally related to this compound were evaluated for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine ring could enhance anticonvulsant activity .

| Compound | Activity Type | Effective Dose (mg/kg) | Toxic Dose (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound A | Anticonvulsant | 18.4 | 170.2 | 9.2 |

| Compound B | Anticonvulsant | <20 | - | - |

3. Potential Therapeutic Applications

Ongoing research is exploring the therapeutic applications of this compound in drug development for various diseases. Its ability to modulate cellular processes positions it as a candidate for further investigation in pharmacological studies aimed at treating conditions such as epilepsy and bacterial infections.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride | Shorter carbon chain | Similar potential but varied reactivity |

| 2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride | Additional methyl group | Altered steric and electronic properties |

Case Studies

A study involving the synthesis of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that introducing specific functional groups could significantly improve the efficacy against targeted biological pathways .

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Mannich reactions , a common approach for β-aminoketones. Key components include:

Q. Optimization Steps :

Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

Solvent selection : Ethanol or aqueous HCl improves solubility of intermediates.

Stoichiometry : A 1:1:1 molar ratio of ketone:amine:formaldehyde minimizes by-products.

Q. Example Reaction Table :

| Component | Role | Typical Quantity |

|---|---|---|

| Propanone derivative | Ketone substrate | 10 mmol |

| 2-ethylpiperidine·HCl | Amine donor | 10 mmol |

| Paraformaldehyde | Carbonyl activator | 10 mmol |

| Ethanol | Solvent | 50 mL |

Yields for analogous compounds (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) reach 87–98% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d6): Resolve amine protons (δ 1.5–2.5 ppm) and piperidinyl/ethyl groups (δ 1.0–3.0 ppm).

- ¹³C NMR : Confirm ketone carbonyl (δ 200–210 ppm) and piperidinyl carbons .

HPLC-PDA :

- Column: C18 reverse-phase.

- Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v).

- Retention time validation against standards.

Mass Spectrometry :

- ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns.

Advanced Research Questions

Q. How can computational methods improve the synthesis and mechanistic understanding of this compound?

Methodological Answer: Adopt the ICReDD framework (Institute for Chemical Reaction Design and Discovery):

Quantum Chemical Calculations :

- Simulate reaction pathways (e.g., transition states in Mannich reactions) using DFT (B3LYP/6-31G*).

Machine Learning :

- Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions.

Feedback Loop :

- Refine computational models using experimental data (e.g., by-product profiles) .

Q. How should researchers address contradictions in reported spectroscopic data or biological activity?

Methodological Answer:

Replication : Synthesize the compound using published protocols to verify spectral signatures.

Cross-Validation :

- Compare NMR data with structurally similar compounds (e.g., 1-(4-Ethylphenyl)-2-methyl-propanone derivatives) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Biological Assays :

Q. What strategies mitigate side reactions during synthesis, such as over-alkylation or ketone reduction?

Methodological Answer:

Protective Groups : Temporarily block reactive amines with Boc or Fmoc groups.

Catalyst Modulation :

- Use mild acids (e.g., HCl in dioxane) instead of strong protic acids to prevent ketone protonation.

By-Product Analysis :

Q. What in vitro models are suitable for studying the compound’s potential pharmacological activity?

Methodological Answer:

Enzyme Targets :

- Screen against aminotransferases or kinases due to structural similarity to piperidine-based inhibitors .

Cell-Based Assays :

- Use HEK293 or SH-SY5Y cells for neuroactivity studies (IC50 determination).

ADMET Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.